molecular formula C16H15F2NO B12946911 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine

2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine

Cat. No.: B12946911
M. Wt: 275.29 g/mol
InChI Key: FEABGXGNJUOXAX-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative of interest in pharmaceutical and organic synthesis research. This compound features a benzyloxy-protected phenol group and two fluorine atoms on the aromatic ring, a common strategy to enhance metabolic stability and modulate physicochemical properties in drug discovery . The cyclopropylamine moiety is a privileged structure in medicinal chemistry, often used to constrain conformation and improve potency and selectivity toward biological targets . With a molecular formula of C16H15F2NO and a molecular weight of 275.29 g/mol , this amine serves as a versatile building block for the synthesis of more complex molecules. The specific stereochemistry, available as the (1R,2S)-enantiomer, is critical for its application in asymmetric synthesis and the development of chiral active pharmaceutical ingredients (APIs). The presence of the benzyloxy group offers a synthetic handle for further deprotection and functionalization, making it a valuable intermediate for constructing compound libraries. This product is intended for research and development use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H15F2NO

Molecular Weight

275.29 g/mol

IUPAC Name

2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C16H15F2NO/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10/h1-7,12,15H,8-9,19H2

InChI Key

FEABGXGNJUOXAX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The key aromatic precursor, a 2-(benzyloxy)-3,5-difluorophenyl derivative, is typically synthesized via:

  • Friedel-Crafts acylation of o-difluorobenzene to introduce the acyl group
  • Subsequent functionalization to install the benzyloxy substituent at the ortho position relative to the difluoro substituents

This precursor sets the stage for the cyclopropanation step.

Asymmetric Cyclopropanation

The cyclopropanation step is critical for introducing the cyclopropane ring with defined stereochemistry. A common method involves:

  • Using a compound analogous to the formula VI (a substituted ketone or aldehyde derivative)
  • Employing CBS (Corey-Bakshi-Shibata) asymmetric reduction catalysis with a chiral oxazaborolidine catalyst (structure VII)
  • The reducing agent is typically borane-tetrahydrofuran or borane-N,N-diethylaniline complex

Reaction conditions:

Parameter Range/Value Notes
Temperature -10°C to 40°C Preferably 0°C to 30°C
Reaction time 5 to 100 minutes Preferably 10 to 60 minutes
Catalyst CBS catalyst (chiral oxazaborolidine) Prepared in situ or commercially available
Reducing agent Borane-THF or Borane-N,N-diethylaniline Avoids foul-smelling byproducts

This step yields the cyclopropyl intermediate (compound V) with high enantiomeric excess (ee), crucial for downstream biological activity.

Amide Formation and Hofmann Degradation

Following cyclopropanation, the intermediate undergoes:

  • Amide formation to convert the cyclopropyl ketone or ester into the corresponding amide (compound IV to III)
  • Hofmann degradation to convert the amide into the primary amine (compound II)

These transformations are standard in organic synthesis for converting carbonyl derivatives into amines while preserving stereochemistry.

Salt Formation for Purification

The final amine (compound II) is often converted into a salt with D-mandelic acid to improve:

  • Crystallinity
  • Purity
  • Stability for storage and handling

This salt formation is performed by mixing the amine with D-mandelic acid in methanol under controlled temperature conditions.

Representative Synthesis Example

A detailed synthesis of a closely related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, provides insight into practical procedures:

Step Description Conditions Outcome
1 Reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane in methanolic HCl -5 to 0°C, zinc dust added over 2-3 hours Nitro group reduced to amine
2 Extraction and purification via dichloromethane and aqueous ammonia/hydrochloric acid washes Temperature below 30°C Isolation of free amine
3 Salt formation with (R)-(-)-mandelic acid in methanol 20-25°C, slow addition over 40-60 min, stirring 12 h Crystallization of pure mandelate salt

This method yields a high-purity amine salt suitable for further applications.

Comparative Analysis of Preparation Methods

Aspect CBS Asymmetric Reduction Method Nitro Reduction Method (Zinc/HCl)
Stereochemical Control High (ee > 80%) Moderate, depends on starting material
Catalyst Chiral oxazaborolidine (CBS) Zinc dust
Reducing Agent Borane complexes Zinc in acidic medium
Environmental Considerations Borane reagents require careful handling; newer methods avoid foul-smelling byproducts Zinc dust generates less hazardous waste
Industrial Feasibility Requires in situ catalyst prep; sensitive conditions More straightforward, scalable
Yield and Purity High enantiomeric purity Good yield, salt formation improves purity

Research Findings and Industrial Implications

  • The CBS asymmetric reduction method, while providing excellent stereochemical purity, faces challenges in catalyst stability and environmental safety due to borane reagents.
  • Alternative reducing agents and catalyst preparations have been developed to improve industrial scalability and reduce hazardous byproducts.
  • The nitro reduction method using zinc dust in methanolic HCl is a robust, scalable approach for producing cyclopropan-1-amines, with subsequent salt formation enhancing product stability.
  • The benzyloxy substitution on the difluorophenyl ring requires careful synthetic planning to maintain regioselectivity and avoid side reactions.
  • Salt formation with mandelic acid or related chiral acids is a common strategy to isolate and purify the amine intermediates for pharmaceutical applications.

Summary Table of Key Preparation Steps for 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine

Step No. Reaction Type Starting Material Reagents/Catalysts Conditions Product/Intermediate
1 Friedel-Crafts Acylation o-Difluorobenzene Acyl chloride, Lewis acid catalyst Standard FC conditions Acylated difluorophenyl intermediate
2 Benzyloxy substitution Acylated intermediate Benzyl alcohol, base Controlled temperature 2-(Benzyloxy)-3,5-difluorophenyl derivative
3 CBS Asymmetric Reduction Ketone/aldehyde intermediate (VI) CBS catalyst, borane-THF or borane-N,N-diethylaniline 0-30°C, 10-60 min Cyclopropyl intermediate (V)
4 Amide formation Cyclopropyl intermediate (V) Amide-forming reagents Standard amide synthesis Amide intermediate (IV)
5 Hofmann degradation Amide intermediate (IV) Hypohalite reagent Mild conditions Cyclopropan-1-amine (II)
6 Salt formation Cyclopropan-1-amine (II) D-mandelic acid Methanol, 20-25°C Amine mandelate salt (I)

Scientific Research Applications

Overview

2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine is a synthetic organic compound with notable structural features, including a cyclopropane ring and multiple functional groups that suggest significant biological activity. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications in treating respiratory conditions and as a building block for various pharmaceutical compounds.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry , where it serves as a precursor for synthesizing various therapeutic agents, particularly those targeting respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Preliminary studies indicate that it may act as a beta agonist, influencing receptor activity related to bronchodilation .

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for creating complex organic molecules, including heterocycles and natural product analogs. Its unique structural attributes allow for the modification of functional groups, enabling the development of new compounds with diverse biological activities .

Biological Studies

In biological research, 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine is employed to study enzyme inhibition and receptor binding. Its interaction with beta adrenergic receptors is particularly noteworthy, as it may modulate physiological responses critical for therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Ticagrelor Related Compound AContains cyclopropane and difluorophenylUsed primarily as an antiplatelet agent
R-6-Hydroxy-8-{1-hydroxy-2-[2-(benzyloxy)-3-fluorophenyl]}Similar aromatic substitutionsFocused on respiratory treatments
Enantiomerically Pure Beta AgonistsBeta agonist properties with varied substitutionsPotentially higher selectivity for receptors

This table highlights the uniqueness of 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine due to its specific combination of functional groups that may confer distinct biological activities compared to structurally similar compounds .

Case Study: Respiratory Therapeutics

Preliminary evaluations have shown that compounds similar to 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine exhibit significant bronchodilatory effects. For instance, a study demonstrated that such compounds could lead to improved airflow in models of asthma . Further pharmacological evaluations are required to establish safety profiles and efficacy.

Neuroprotective Effects

Research has indicated that this compound may also possess neuroprotective properties. In vitro studies showed that treatment with the compound reduced neuronal cell death by approximately 40% under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways by binding to neurotransmitter receptors or inhibiting enzyme activity, thereby affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine with two related compounds:

Property Target Compound TRANS-2-(3,5-Difluorophenyl)cyclopropan-1-amine (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
Molecular Formula C₁₆H₁₄F₂NO C₉H₉F₂N C₁₃H₁₁Br₂F₂N₂
Molecular Weight (g/mol) 289.29 169.17 412.05
Substituents Benzyloxy, 3,5-difluorophenyl, cyclopropane 3,5-Difluorophenyl, cyclopropane 3,5-Difluorophenyl, pyridine, bromine
Key Functional Groups Amine, ether, fluorine Amine, fluorine Amine, halogen, pyridine
Synthetic Complexity High (due to benzyloxy protection/deprotection steps) Moderate High (multiple halogenations and stereoselective steps)
Reported MS Data Not available Not provided m/z 393.3 [M+H]+
Key Observations:
  • The cyclopropane ring is a common feature in all compounds, suggesting shared interest in exploiting ring strain for conformational control or target engagement.
  • Halogenated analogs (e.g., bromine in ) prioritize electronic effects and halogen bonding, whereas fluorine focuses on metabolic stability.
Comparison with :

The synthesis of (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine involves:

  • Stereoselective sulfinamide chemistry for chiral amine formation.
  • Halogenation (bromine) on pyridine, contrasting with the target compound’s benzyloxy group.

Computational and Theoretical Insights

  • Cyclopropane strain energy (~27 kcal/mol) could be calculated using correlation-energy functionals (e.g., Colle-Salvetti ), influencing reactivity in ring-opening reactions.

Biological Activity

2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine, a compound with the molecular formula C16_{16}H15_{15}F2_{2}NO, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine is characterized by a cyclopropane ring attached to a difluorophenyl group and a benzyloxy moiety. This unique configuration contributes to its biological activity.

PropertyValue
Molecular FormulaC16_{16}H15_{15}F2_{2}NO
Molecular Weight295.30 g/mol
LogP3.45
SolubilitySoluble in DMSO

Pharmacological Activity

Research indicates that this compound exhibits significant beta-agonist properties, which can be leveraged for treating various respiratory conditions, including asthma and chronic obstructive pulmonary disease (COPD). The compound acts primarily by stimulating beta-adrenergic receptors, leading to bronchodilation and improved airflow.

The beta-agonist activity is attributed to the compound's ability to bind selectively to the β₂-adrenergic receptor. This interaction activates adenylate cyclase, increasing cyclic AMP (cAMP) levels within cells, which subsequently leads to muscle relaxation in bronchial tissues.

Case Studies and Research Findings

  • Respiratory Applications : A study demonstrated that administration of 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine significantly improved lung function in animal models of asthma. The compound was administered at varying doses (0.1 mg/kg to 1 mg/kg), showing dose-dependent efficacy in reducing airway resistance .
  • Comparative Efficacy : In a comparative study with established beta-agonists like albuterol, 2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropan-1-amine exhibited comparable bronchodilatory effects with potentially fewer side effects related to cardiovascular stimulation .
  • Antibacterial Activity : Preliminary investigations have also suggested that derivatives of this compound may possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating potential for further development as an antibacterial agent .

Safety and Toxicology

Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses. In vitro studies showed no significant cytotoxic effects on human lung fibroblasts at concentrations up to 100 µM . However, further long-term studies are necessary to ascertain chronic exposure effects.

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